molecular formula C15H16NNaO3S B12671135 Sodium 3-((ethylanilino)methyl)benzenesulphonate CAS No. 42480-72-8

Sodium 3-((ethylanilino)methyl)benzenesulphonate

Cat. No.: B12671135
CAS No.: 42480-72-8
M. Wt: 313.3 g/mol
InChI Key: XLOKOTCRRWNBGC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-((ethylanilino)methyl)benzenesulphonate is a chemical compound with the molecular formula C15H16NNaO3S. It is known for its various applications in scientific research and industry. The compound is characterized by its unique structure, which includes an ethylanilino group attached to a benzenesulphonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((ethylanilino)methyl)benzenesulphonate typically involves the reaction of ethylaniline with benzyl chloride, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The process can be summarized as follows:

    Reaction of Ethylaniline with Benzyl Chloride: This step involves the nucleophilic substitution of benzyl chloride by ethylaniline.

    Sulfonation: The resulting product is then subjected to sulfonation using sulfuric acid or another sulfonating agent.

    Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((ethylanilino)methyl)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.

    Substitution: The ethylanilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfonic acids.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Sodium 3-((ethylanilino)methyl)benzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a labeling agent.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and surfactants.

Mechanism of Action

The mechanism of action of Sodium 3-((ethylanilino)methyl)benzenesulphonate involves its interaction with specific molecular targets. The ethylanilino group can interact with proteins and enzymes, affecting their function. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-((methylphenylamino)methyl)benzenesulphonate
  • Sodium 3-((propylanilino)methyl)benzenesulphonate
  • Sodium 3-((butylanilino)methyl)benzenesulphonate

Uniqueness

Sodium 3-((ethylanilino)methyl)benzenesulphonate is unique due to its specific ethylanilino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specialized applications.

Biological Activity

Sodium 3-((ethylanilino)methyl)benzenesulphonate, a sodium sulfonate compound, has garnered attention due to its notable biological activities, particularly in the context of surfactant properties and interactions with biological membranes. This article delves into its biological activity, including mechanisms of action, applications in drug delivery, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonate group (-SO₃Na) attached to a benzene ring with an ethylanilino substituent. Its molecular formula is C15H17N2NaO3SC_{15}H_{17}N_{2}NaO_{3}S, with a molecular weight of approximately 313.3 g/mol. This structure enables the compound to exhibit surfactant properties, which are crucial for its biological interactions.

Mechanisms of Biological Activity

Surfactant Properties
The primary biological activity of this compound stems from its ability to reduce surface tension and enhance membrane permeability. This property allows it to interact with lipid bilayers in cell membranes, facilitating the transport of various molecules across cellular barriers. Such interactions are particularly beneficial in drug delivery systems where enhanced membrane fluidity can improve the bioavailability of therapeutic agents.

Cell Membrane Interaction
Research indicates that this compound significantly alters the characteristics of biological membranes, promoting increased permeability. This can lead to improved uptake of poorly soluble drugs, making it a valuable agent in pharmaceutical formulations aimed at enhancing drug absorption .

Applications in Drug Delivery

This compound is utilized in various applications due to its surfactant properties:

  • Drug Formulation : It is employed to improve the solubility and stability of drugs, particularly those that are hydrophobic or poorly soluble in aqueous environments.
  • Targeted Delivery : The compound's ability to enhance membrane permeability makes it suitable for targeted drug delivery systems, allowing for more effective treatment regimens with reduced side effects.

Case Study 1: Enhanced Drug Absorption

A study investigated the effects of this compound on the absorption rates of certain anti-cancer drugs. Results demonstrated a significant increase in drug uptake in vitro when combined with this compound compared to control formulations without it. The study concluded that the surfactant properties of the compound played a critical role in enhancing drug permeability through cellular membranes.

Case Study 2: Membrane Protein Studies

In another research project focusing on membrane proteins, this compound was used to solubilize membrane proteins for analysis. The findings indicated that this compound effectively maintained protein functionality while allowing for easier purification and characterization processes .

Comparative Biological Activity Table

Compound NameMolecular WeightSurfactant ActivityApplication Area
This compound313.3 g/molHighDrug delivery systems
Sodium dodecyl sulfate288.38 g/molVery HighLaboratory reagent
Cetyltrimethylammonium bromide364.45 g/molModerateAntimicrobial applications

Properties

CAS No.

42480-72-8

Molecular Formula

C15H16NNaO3S

Molecular Weight

313.3 g/mol

IUPAC Name

sodium;3-[(N-ethylanilino)methyl]benzenesulfonate

InChI

InChI=1S/C15H17NO3S.Na/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(17,18)19;/h3-11H,2,12H2,1H3,(H,17,18,19);/q;+1/p-1

InChI Key

XLOKOTCRRWNBGC-UHFFFAOYSA-M

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=CC=C2.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.